2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Overview
Description
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxoethoxy linkage, and a hexahydro-ethenocyclopropa isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Oxoethoxy Linkage Formation: The bromophenyl intermediate undergoes a reaction with an oxoethoxy compound under specific conditions to form the oxoethoxy linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the hexahydro-ethenocyclopropa isoindole core. This step may require specific catalysts and reaction conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a probe or ligand in biological studies, particularly in the study of enzyme interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar in having a bromophenyl group but lacks the complex isoindole structure.
3-Bromophenylboronic Acid: Contains a bromophenyl group and is used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Another bromophenyl-containing compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its complex structure, which combines multiple functional groups and a rigid core
Properties
IUPAC Name |
4-[3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c26-14-6-4-13(5-7-14)21(28)12-31-16-3-1-2-15(10-16)27-24(29)22-17-8-9-18(20-11-19(17)20)23(22)25(27)30/h1-10,17-20,22-23H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGOTSDLJBQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OCC(=O)C6=CC=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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